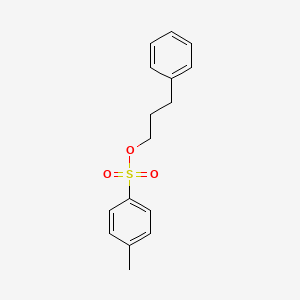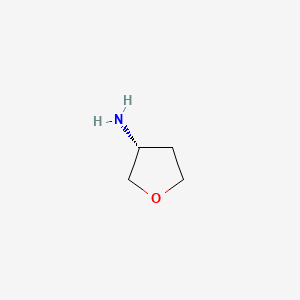
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is a useful research compound. Its molecular formula is C10H22O2Si and its molecular weight is 202.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Catalyst Performance Improvement
(Busico et al., 2003) detailed the improvement of catalyst performance by trapping "free" trimethylaluminum in methylalumoxane (MAO) solutions. This study showcases the application of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in enhancing the performance of olefin polymerization catalysts.
Synthesis of γ-Alkylidenetetronic Acids
(Nguyen et al., 2013) introduced a novel approach to γ-alkylidenetetronic acids, which involves using this compound in a [3+2] cyclization process with oxalyl chloride.
Investigation in Radical Reactions
(Das et al., 1981) explored the reaction of tert-butoxy radicals with phenols, shedding light on the utility of compounds like this compound in understanding radical reactions.
Study of Rate Constants in Radical Additions
(Knuhl et al., 2001) reported on the rate constants for the addition of 1-[(tert-butoxy)carbonyl]ethyl radical to alkenes, which is relevant to understanding the reactivity of this compound in similar contexts.
Investigation of Silyl-Substituted Silenes
(Krempner et al., 1994) researched the formation and transformation of silyl-substituted silenes, which can include derivatives of this compound.
Synthesis of Polyol Chains
(Rychnovsky et al., 1999) utilized a compound similar to this compound for the convergent synthesis of a polyol chain, demonstrating its potential in complex organic syntheses.
Safety and Hazards
“(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene” is flammable and can cause skin and eye irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces; wearing protective gloves, eye protection, and face protection; and washing skin thoroughly after handling . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene can be achieved through a three-step process involving the protection of a hydroxyl group, the formation of a double bond, and the introduction of a tert-butoxy group.", "Starting Materials": [ "3-hydroxy-3-methyl-1-butene", "trimethylsilyl chloride", "potassium carbonate", "tert-butyl alcohol", "sodium hydride", "tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxy-3-methyl-1-butene with trimethylsilyl chloride in the presence of potassium carbonate to form (3-trimethylsilyloxy)-3-methyl-1-butene.", "Step 2: Formation of the double bond by deprotonating (3-trimethylsilyloxy)-3-methyl-1-butene with sodium hydride and then heating the resulting intermediate to form (1E)-3-trimethylsiloxy-1-methyl-1-butene.", "Step 3: Introduction of the tert-butoxy group by reacting (1E)-3-trimethylsiloxy-1-methyl-1-butene with tert-butyl alcohol in the presence of a base such as potassium carbonate and a solvent such as tetrahydrofuran to form the final product, (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene." ] } | |
Número CAS |
72658-10-7 |
Fórmula molecular |
C10H22O2Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
trimethyl-[1-[(2-methylpropan-2-yl)oxy]prop-1-enoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-8-9(11-10(2,3)4)12-13(5,6)7/h8H,1-7H3 |
Clave InChI |
OJYHIAHTMZIVKY-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C(\OC(C)(C)C)/O[Si](C)(C)C |
SMILES |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)


